molecular formula C18H15N B1355123 N-Phenyl-4-biphenylamine CAS No. 32228-99-2

N-Phenyl-4-biphenylamine

Cat. No. B1355123
Key on ui cas rn: 32228-99-2
M. Wt: 245.3 g/mol
InChI Key: YGNUPJXMDOFFDO-UHFFFAOYSA-N
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Patent
US09196839B2

Procedure details

(Biphenyl-4-yl)-phenylamine (35.0 g) and DMF (700 ml) were added and dissolved in a nitrogen-substituted reaction vessel, and N-bromosuccinimide (8.5 g) was added under ice-cooled conditions. The reaction temperature was raised to room temperature while adding N-bromosuccinimide (17.0 g) in two separate portions. After being stirred for 25.5 hours, the reaction solution was dropped to water (3,500 ml), and the precipitated solid was collected by filtration. Toluene (2,500 ml) was added to dissolve the solid, and the solid was dried over magnesium sulfate. After filtration, the filtrate was concentrated. The resulting concentrate was dispersed and washed by addition of n-hexane (500 ml), and dried overnight under reduced pressure to obtain a reddish solid of (biphenyl-4-yl)-(4-bromophenyl)amine (44.1 g; yield 95.4%).
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
nitrogen-substituted
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:6]=[CH:5][C:4]([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.[Br:20]N1C(=O)CCC1=O>CN(C=O)C>[C:1]1([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:2]=[CH:3][C:4]([NH:7][C:8]2[CH:13]=[CH:12][C:11]([Br:20])=[CH:10][CH:9]=2)=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C1(=CC=C(C=C1)NC1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
700 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
8.5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
nitrogen-substituted
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred for 25.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooled conditions
CUSTOM
Type
CUSTOM
Details
separate portions
ADDITION
Type
ADDITION
Details
the reaction solution was dropped to water (3,500 ml)
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
ADDITION
Type
ADDITION
Details
Toluene (2,500 ml) was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solid was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The resulting concentrate
ADDITION
Type
ADDITION
Details
was dispersed
WASH
Type
WASH
Details
washed by addition of n-hexane (500 ml)
CUSTOM
Type
CUSTOM
Details
dried overnight under reduced pressure
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
25.5 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)NC1=CC=C(C=C1)Br)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 44.1 g
YIELD: PERCENTYIELD 95.4%
YIELD: CALCULATEDPERCENTYIELD 284.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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